molecular formula C23H14BrClO3 B285900 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one

3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one

Cat. No. B285900
M. Wt: 453.7 g/mol
InChI Key: PAKYONINSIOJHL-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential anti-cancer properties. EF24 belongs to the class of chalcones, which are naturally occurring compounds found in many plants.

Mechanism of Action

3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activation of NF-κB, a transcription factor that promotes inflammation and cell survival. 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one also inhibits the activity of STAT3, a transcription factor that promotes cell proliferation and survival. Additionally, 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and angiogenesis, which are all processes involved in cancer development and progression. 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one has some limitations for lab experiments. It is a relatively new compound, and its full pharmacological profile is not yet fully understood. Additionally, 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one research. One potential area of research is to investigate the use of 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another area of research is to investigate the potential use of 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one in the treatment of other diseases, such as diabetes and inflammation. Additionally, further studies are needed to fully understand the pharmacological profile of 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one and its potential side effects in humans.
In conclusion, 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential anti-cancer properties. It exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one has several advantages for lab experiments, but also has some limitations. There are several future directions for 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one research, including investigating its use in combination with other anti-cancer agents and exploring its potential use in the treatment of other diseases.

Synthesis Methods

3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one can be synthesized using a simple two-step process. The first step involves the condensation of 4-bromobenzaldehyde and 3-chloroacetophenone in the presence of a base to form a chalcone intermediate. In the second step, the chalcone intermediate is reacted with furfural in the presence of a base to form 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one.

Scientific Research Applications

3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. 3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

properties

Molecular Formula

C23H14BrClO3

Molecular Weight

453.7 g/mol

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-[5-(3-chlorophenyl)furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C23H14BrClO3/c24-17-6-4-15(5-7-17)21-11-9-19(27-21)8-10-20(26)23-13-12-22(28-23)16-2-1-3-18(25)14-16/h1-14H/b10-8+

InChI Key

PAKYONINSIOJHL-CSKARUKUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)/C=C/C3=CC=C(O3)C4=CC=C(C=C4)Br

SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)C=CC3=CC=C(O3)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)C=CC3=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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